(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine
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Overview
Description
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the use of trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the formation of electron donor-acceptor complexes, followed by single electron transfer reactions under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation reactions , and other standard reagents for oxidation and reduction reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the compound .
Scientific Research Applications
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, which undergo single electron transfer reactions under specific conditions . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar properties and applications.
Perfluorinated phenyl-substituted compounds: These compounds also contain fluorinated phenyl groups and are used in similar research and industrial applications.
Uniqueness
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable electron donor-acceptor complexes and undergo specific reactions under controlled conditions makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11-9-19-7-8-20(11)14(10-21-2)12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFAVGDNQPJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(COC)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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